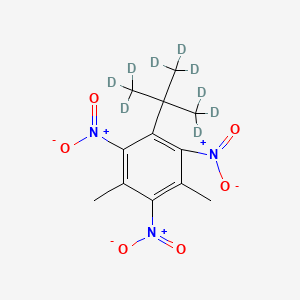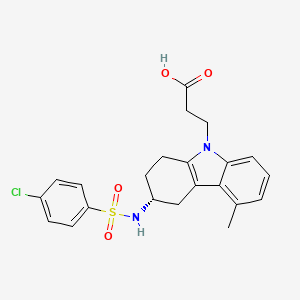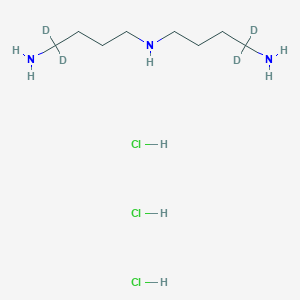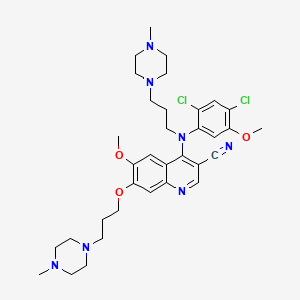![molecular formula C8H13NO B13856991 trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol: is a bicyclic compound that features a unique azabicyclohexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its strained bicyclic structure, which can undergo various chemical transformations .
Biology and Medicine: In medicinal chemistry, trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets in ways that other compounds cannot .
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and catalysts in industrial applications .
Mécanisme D'action
The mechanism by which trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol exerts its effects is primarily through its interaction with specific molecular targets. The azabicyclohexane structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological target being studied .
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and the presence of the nitrogen atom.
Bicyclo[3.1.1]heptanes: These compounds have an additional carbon atom in the ring structure, which alters their chemical properties and reactivity.
Uniqueness: trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol is unique due to its azabicyclohexane structure, which provides distinct reactivity and interaction profiles compared to other bicyclic compounds. This uniqueness makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(1R,2R,5R)-6-prop-2-enyl-6-azabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-4-7(10)8(6)9/h2,6-8,10H,1,3-5H2/t6-,7-,8-,9?/m1/s1 |
Clé InChI |
GYHFONWVCHOLOY-BYBOBHAWSA-N |
SMILES isomérique |
C=CCN1[C@H]2[C@@H]1[C@@H](CC2)O |
SMILES canonique |
C=CCN1C2C1C(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
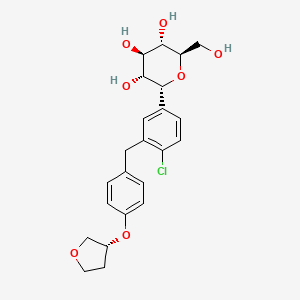
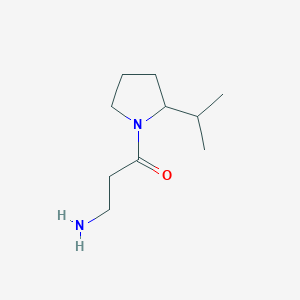
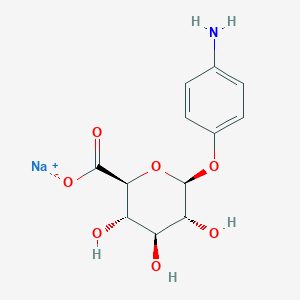

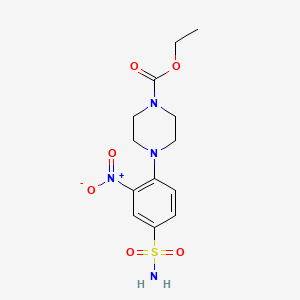
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol](/img/structure/B13856965.png)
![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
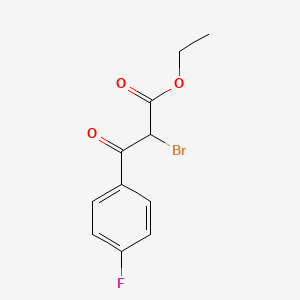
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
